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Compound of Interest

Compound Name: Ethyl 4-pyridylacetate

Cat. No.: B032410

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and
infrared (IR) spectroscopic data for Ethyl 4-pyridylacetate. The information presented herein
is intended to support research and development activities by providing detailed spectral
characterization and the methodologies for obtaining such data.

Introduction

Ethyl 4-pyridylacetate is a pyridine derivative with applications in the synthesis of various
pharmaceutical compounds. A thorough understanding of its spectroscopic properties is crucial
for its identification, purity assessment, and the characterization of its role in chemical
reactions. This document details the 1H NMR, 13C NMR, and FT-IR spectral data of Ethyl 4-
pyridylacetate.

Spectroscopic Data

The following sections present the quantitative NMR and IR data for Ethyl 4-pyridylacetate in
a structured tabular format for ease of reference and comparison.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 'H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule.
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

H-2, H-6 (Pyridine
8.54 Doublet 2H _

ring)

H-3, H-5 (Pyridine
7.24 Doublet 2H )

ring)
4.17 Quartet 2H -O-CHz3- (Ethyl group)

) -CHz- (Methylene

3.65 Singlet 2H _

bridge)
1.26 Triplet 3H -CHs (Ethyl group)

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (8) ppm

Assignment

170.8 C=0 (Ester carbonyl)
149.9 C-2, C-6 (Pyridine ring)
145.3 C-4 (Pyridine ring)

124.3 C-3, C-5 (Pyridine ring)
61.2 -O-CHz3- (Ethyl group)
40.8 -CHz- (Methylene bridge)
14.1 -CHs (Ethyl group)

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum identifies the functional groups present in the molecule through their

characteristic vibrational frequencies.
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Frequency (cm™?) Intensity Assighment

2981 Medium C-H stretch (Aliphatic)
1734 Strong C=0 stretch (Ester)

1607 Strong C=C stretch (Pyridine ring)
1416 Medium C-H bend (CH2)

1225 Strong C-O stretch (Ester)

1028 Strong C-O stretch (Ester)

812 Strong C-H out-of-plane bend

(Aromatic)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of Ethyl 4-pyridylacetate was dissolved in 0.5-
0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an
internal standard. The solution was transferred to a 5 mm NMR tube.

'H NMR Spectroscopy:

¢ Instrument: Bruker Avance 400 MHz spectrometer.
» Solvent: CDClsz

e Temperature: 298 K

e Pulse Program: zg30

e Number of Scans: 16

o Relaxation Delay: 1.0 s
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e Spectral Width: 8278 Hz

e Acquisition Time: 3.98 s

13C NMR Spectroscopy:

Instrument: Bruker Avance 100 MHz spectrometer.
e Solvent: CDClsz

e Temperature: 298 K

e Pulse Program: zgpg30 (proton-decoupled)

e Number of Scans: 1024

» Relaxation Delay: 2.0 s

o Spectral Width: 23810 Hz

e Acquisition Time: 1.39 s

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A drop of neat Ethyl 4-pyridylacetate was placed directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

Instrument: Bruker Tensor 27 FT-IR spectrometer with an ATR accessory.[1]

Technique: ATR-Neat.[1]

Spectral Range: 4000 - 400 cm~1

Resolution: 4 cm—!

Number of Scans: 32
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e Background: A background spectrum of the clean, empty ATR crystal was recorded prior to
the sample measurement.

Visualization
Chemical Structure of Ethyl 4-pyridylacetate

The following diagram illustrates the molecular structure of Ethyl 4-pyridylacetate.

Caption: Molecular structure of Ethyl 4-pyridylacetate.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for obtaining the spectroscopic data presented in
this guide.

NMR Spectroscopy

Sample Preparation Dissolve in CDCls with TMS ~——® Acquire *H and 13C Spectra ——#» NMR Data Processing & Analysis

Ethyl 4-pyridylacetate FT-IR Spectroscopy

_—
—~—

Place Neat Sample on ATR ——— > Acquire IR Spectrum ———»> IR Data Processing & Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. Ethyl pyridine-4-acetate | C9H11NO2 | CID 736321 - PubChem
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 To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 4-pyridylacetate: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b032410#spectroscopic-data-of-ethyl-4-pyridylacetate-
nmr-and-ir-spectra]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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